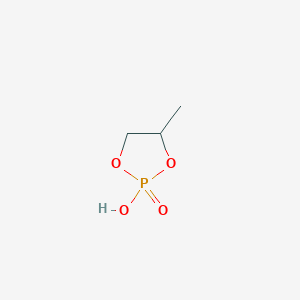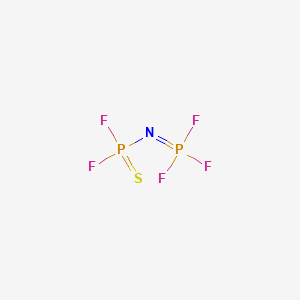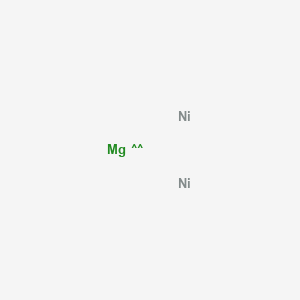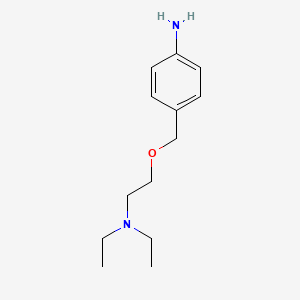![molecular formula C18H38OSn B14712817 Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane CAS No. 17795-68-5](/img/structure/B14712817.png)
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an alkoxy group derived from 3,3-dimethylbut-1-en-2-ol. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane typically involves the reaction of tributyltin hydride with 3,3-dimethylbut-1-en-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of various organotin compounds that serve as catalysts, stabilizers, and intermediates in industrial processes
Mecanismo De Acción
The mechanism by which Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include coordination with electron-rich sites and subsequent reaction to form new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Tributylpropynylstannane: Similar in structure but contains a propynyl group instead of the alkoxy group.
Tributyl(3-methoxyprop-1-en-2-yl)stannane: Contains a methoxypropyl group instead of the dimethylbutenyl group
Uniqueness
Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane is unique due to its specific alkoxy group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
17795-68-5 |
|---|---|
Fórmula molecular |
C18H38OSn |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
tributyl(3,3-dimethylbut-1-en-2-yloxy)stannane |
InChI |
InChI=1S/C6H12O.3C4H9.Sn/c1-5(7)6(2,3)4;3*1-3-4-2;/h7H,1H2,2-4H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
BJIOZHFXOVIDAW-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)







![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
